(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Catalog No.
S523858
CAS No.
M.F
C22H32Cl2N4O3S
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hy...

Product Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C22H32Cl2N4O3S

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1

InChI Key

SADPMNNWFOJMCY-YQOKSLHFSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

cis VH 032, amine dihydrochloride

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl

Description

The exact mass of the compound cis VH 032, amine dihydrochloride is 502.1572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride is a complex organic molecule characterized by its chiral centers and multiple functional groups. Its structure suggests potential interactions with biological systems, likely influencing various biochemical pathways. The presence of amino acid derivatives and thiazole rings indicates that this compound may exhibit specific pharmacological activities, making it a candidate for further research in medicinal chemistry.

cis VH 032, amine dihydrochloride is a research tool used in the field of targeted protein degradation (TPD). TPD is a promising therapeutic strategy that aims to eliminate disease-causing proteins by recruiting the body's natural protein degradation machinery [].

Mechanism of Action

cis VH 032, amine dihydrochloride acts as a negative control for a functional molecule called VH 032, amine []. VH 032, amine is a derivative of a compound known as a von Hippel-Lindau (VHL) ligand []. VHL ligands bind to a protein called the VHL E3 ubiquitin ligase complex. This complex acts like a tag-adding enzyme, marking proteins for degradation by the cell [, ].

VH 032, amine is designed to bind to VHL and then be tethered to a specific target protein via a linker molecule. When this happens, the VHL complex recognizes the target protein and tags it for degradation. cis VH 032, amine dihydrochloride, on the other hand, lacks the functionality required to bind a target protein. Therefore, it serves as a control to ensure that any observed protein degradation is caused by the VH 032, amine molecule and not by some off-target effect of the linker or the VHL ligand itself [].

Research Applications

Here are some examples of how cis VH 032, amine dihydrochloride might be used in research:

  • Validating the target engagement of a PROTAC molecule: PROTAC stands for Proteolysis-Targeting Chimera. It's a type of molecule that uses the VHL system to degrade target proteins []. Researchers can use cis VH 032, amine dihydrochloride to confirm that a newly designed PROTAC molecule is specifically targeting the desired protein and not causing off-target effects.
  • Studying the cellular response to VHL inhibition: Since cis VH 032, amine dihydrochloride binds to VHL but doesn't degrade any specific proteins, it can be used to investigate the cellular effects of VHL inhibition in isolation. This information could be helpful for understanding the potential side effects of PROTAC therapies.
In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> .
  • Oxidation-Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, which may further react with nucleophiles or participate in enzyme-mediated reactions

    The biological activity of this compound is predicted based on its structure, which suggests potential interactions with various biological targets. Computational methods like the Prediction of Activity Spectra for Substances (PASS) have been employed to evaluate its pharmacological properties, indicating possible activities such as:

    • Antimicrobial effects
    • Anticancer properties
    • Modulation of neurotransmitter systems

    These predictions highlight the compound's potential therapeutic applications and necessitate empirical validation through biological assays .

  • The synthesis of (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride typically involves:

    • Chiral Synthesis: Utilizing chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 2S and 4S positions.
    • Coupling Reactions: Employing amide bond formation techniques to link the amino acid derivative with the pyrrolidine moiety.
    • Functional Group Modifications: Introducing hydroxyl and thiazole groups via electrophilic aromatic substitution or other functionalization strategies.

    These methods are essential for producing the compound with high purity and yield.

    This compound may have several applications including:

    • Pharmaceutical Development: As a potential drug candidate targeting specific diseases due to its predicted biological activities.
    • Research Tool: For studying biochemical pathways involving amino acids and neurotransmitters.
    • Chemical Probes: In understanding protein interactions and enzyme mechanisms.

    Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

    • Molecular Docking: To predict binding affinities with target proteins.
    • In Vitro Assays: To evaluate the effects on cell lines or isolated enzymes.
    • In Vivo Studies: To assess pharmacokinetics and pharmacodynamics in animal models.

    These studies will help elucidate the mechanism of action and therapeutic potential of the compound .

    Several compounds share structural features with (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide; dihydrochloride, including:

    Compound NameStructure FeaturesBiological Activity
    1. 2-Methyl-6-phenylethynylpyridineContains a pyridine ringNeuroprotective effects
    2. Thiazole-based derivativesThiazole ring presentAntimicrobial activity
    3. Pyrrolidine derivativesPyrrolidine coreAnalgesic properties

    Uniqueness

    The uniqueness of the target compound lies in its specific combination of amino acid derivatives and thiazole functionalities, potentially leading to distinct biological activities not observed in other similar compounds. Its stereochemistry also plays a critical role in determining its interaction with biological targets, which may differ significantly from those of structurally similar compounds .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    5

    Exact Mass

    502.1572175 g/mol

    Monoisotopic Mass

    502.1572175 g/mol

    Heavy Atom Count

    32

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2024-04-14

    Explore Compound Types